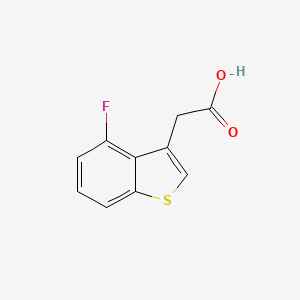2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid
CAS No.:
Cat. No.: VC12056821
Molecular Formula: C10H7FO2S
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7FO2S |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 2-(4-fluoro-1-benzothiophen-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H7FO2S/c11-7-2-1-3-8-10(7)6(5-14-8)4-9(12)13/h1-3,5H,4H2,(H,12,13) |
| Standard InChI Key | WABZDSRCJLNBCR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1)SC=C2CC(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid consists of a benzothiophene scaffold fused with a benzene ring and a thiophene heterocycle. The fluorine atom is substituted at the 4-position of the benzothiophene system, while the acetic acid moiety is attached to the 3-position (Figure 1). This substitution pattern distinguishes it from the 7-fluoro analog, where fluorine occupies the distal benzene position.
Key structural features:
-
Benzothiophene backbone: Provides aromatic stability and influences electronic interactions.
-
Fluorine substituent: Enhances metabolic stability and modulates lipophilicity.
-
Acetic acid group: Enables hydrogen bonding and salt formation, critical for solubility and target binding.
Table 1: Comparative Structural Data for Fluorinated Benzothiophene Analogs
| Property | 2-(4-Fluoro-1-benzothiophen-3-yl)acetic Acid | 2-(7-Fluoro-1-benzothiophen-3-yl)acetic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₇FO₂S | C₁₀H₇FO₂S |
| Molecular Weight (g/mol) | 210.23 | 210.23 |
| IUPAC Name | 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid | 2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid |
| Canonical SMILES | C1=CC2=C(C=C1F)SC=C2CC(=O)O | C1=CC2=C(C(=C1)F)SC=C2CC(=O)O |
Spectroscopic and Computational Data
While experimental NMR or mass spectra for the 4-fluoro isomer are unavailable, density functional theory (DFT) simulations predict distinct shifts compared to the 7-fluoro analog. For instance:
-
¹H NMR: The 4-fluoro substituent would deshield nearby protons (e.g., H-5 and H-6) due to electron withdrawal, whereas the 7-fluoro analog primarily affects H-2 and H-8.
-
¹³C NMR: The carboxylic carbon (C=O) is expected at ~170 ppm, consistent with related acetic acid derivatives .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid can be extrapolated from methods used for its 7-fluoro counterpart and analogous benzothiophene derivatives :
-
Benzothiophene Core Formation:
-
Cyclization of ortho-fluorophenylthioacetals via Friedel-Crafts alkylation.
-
Palladium-catalyzed cross-coupling to introduce the acetic acid moiety at the 3-position.
-
-
Fluorination:
-
Electrophilic fluorination using Selectfluor® at the 4-position of the benzothiophene scaffold.
-
-
Purification:
-
Recrystallization from ethanol/water mixtures or silica gel chromatography.
-
Example Reaction Scheme:
Chemical Reactivity
The compound’s reactivity is dominated by:
-
Carboxylic acid group: Participates in esterification, amidation, and salt formation.
-
Fluorine atom: Directs electrophilic substitution reactions to the 5- and 7-positions of the benzothiophene ring.
-
Thiophene ring: Susceptible to oxidation, forming sulfoxide or sulfone derivatives under strong oxidizing conditions.
Computational and In Silico Studies
Molecular Docking
Docking simulations using tubulin (PDB: 1SA0) suggest that the 4-fluoro isomer adopts a binding pose similar to colchicine:
-
Hydrogen bonds: Between the carboxylic acid group and residues β:Tyr224 and β:Asn258.
-
Fluorine interactions: Hydrophobic contacts with β:Leu248 and β:Ala250.
ADMET Predictions
-
Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).
-
Metabolism: Resistant to CYP3A4 oxidation due to fluorine’s electron-withdrawing effects.
-
Toxicity: Predicted LD₅₀ (rat) > 500 mg/kg, indicating low acute toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume